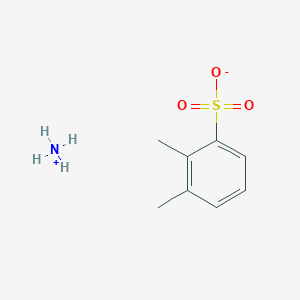
H-Gly-Leu-Gly-Leu-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Leu-Gly-Leu-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid (leucine) to a solid resin. The amino group of the leucine is protected by a temporary protecting group, such as Fmoc (fluorenylmethyloxycarbonyl). The subsequent amino acids (glycine and leucine) are sequentially added to the growing peptide chain through a series of coupling and deprotection steps. The coupling reaction is facilitated by reagents like dicyclohexylcarbodiimide (DCC) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and yield. The final product is then cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
H-Gly-Leu-Gly-Leu-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: The peptide can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.
Wissenschaftliche Forschungsanwendungen
H-Gly-Leu-Gly-Leu-OH has several applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: The peptide is studied for its role in protein-protein interactions and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including drug delivery and as a component of peptide-based vaccines.
Wirkmechanismus
The mechanism of action of H-Gly-Leu-Gly-Leu-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the context in which the peptide is used, such as its role in cellular signaling or as a therapeutic agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Gly-Leu-OH: A dipeptide composed of glycine and leucine.
H-Gly-Gly-Leu-OH: A tripeptide with an additional glycine residue.
H-Gly-Gly-Gly-Leu-OH: A tetrapeptide with three glycine residues and one leucine.
Uniqueness
H-Gly-Leu-Gly-Leu-OH is unique due to its specific sequence of glycine and leucine residues, which confer distinct structural and functional properties. This sequence allows it to interact with specific molecular targets and participate in unique biochemical pathways, making it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C16H30N4O5 |
|---|---|
Molekulargewicht |
358.43 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C16H30N4O5/c1-9(2)5-11(19-13(21)7-17)15(23)18-8-14(22)20-12(16(24)25)6-10(3)4/h9-12H,5-8,17H2,1-4H3,(H,18,23)(H,19,21)(H,20,22)(H,24,25)/t11-,12-/m0/s1 |
InChI-Schlüssel |
IKSDHRKIGRSQFL-RYUDHWBXSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CN |
Kanonische SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate](/img/structure/B12337397.png)

![[(3R,4S,5S,6S)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B12337412.png)


![ethyl 2-(3-amino-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate](/img/structure/B12337445.png)
![2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(3-bromo-4-hydroxyphenyl)imino]-, sodium salt (1:1)](/img/structure/B12337450.png)


![(5E)-5-[(4R)-5-hydroxy-4-[2-(1-hydroxycyclohexyl)ethyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B12337453.png)

![6-Bromo-4-methoxy-3-methylbenzo[d]isoxazole](/img/structure/B12337464.png)

